molecular formula C18H18N2O3S B2857907 (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 1164526-88-8

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2857907
CAS RN: 1164526-88-8
M. Wt: 342.41
InChI Key: IGDSSVASLPFMGC-CMDGGOBGSA-N
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Description

(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Techniques : Research has shown that derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, part of the Biginelli-compounds family, can undergo various reactions including methylation, acylation, and condensation to form pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. For example, a Dimroth-like rearrangement has been observed to yield 6H-1,3-thiazines under specific conditions, highlighting the compound's versatility in synthetic organic chemistry (Kappe & Roschger, 1989).

Biological Activity : Derivatives of the specified compound class have been evaluated for antimicrobial activity, demonstrating promising results. For instance, the synthesis and biological evaluation of certain pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives revealed some compounds with notable antimicrobial properties (Sayed, Shamroukh, & Rashad, 2006).

Novel Derivatives Creation : Another study focused on synthesizing new derivatives, such as pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine, highlighting the potential for creating new molecules with possibly unique biological activities or chemical properties (Ahmed, 2002).

Safety and Hazards

The safety data sheet for this compound suggests that it should be disposed of in an approved waste disposal plant .

properties

IUPAC Name

methyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-16(17(22)23-2)14(9-8-13-6-4-3-5-7-13)20-15(21)10-11-24-18(20)19-12/h3-9,14H,10-11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDSSVASLPFMGC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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